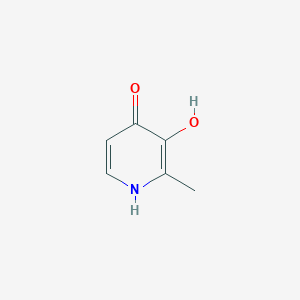

3-ヒドロキシ-2-メチル-4(1H)-ピリジン-1-オン

概要

説明

3-Hydroxy-2-methyl-4(1H)-pyridinone is a compound with potential applications in iron chelation therapy, particularly for conditions such as thalassemia where iron overload is a concern. The compound and its derivatives have been synthesized and evaluated for their physicochemical properties, biological activity, and potential as orally active iron chelators . The introduction of sugar moieties at the N-1 position has been shown to increase the hydrophilic nature of the compound without affecting the geometry of the iron chelating sites . Additionally, the synthesis of lipophilic derivatives of 3-hydroxy-2-methyl-4-pyridinone has been explored to create chelators that form strong complexes with Fe(III) .

Synthesis Analysis

The synthesis of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives involves various chemical reactions. For instance, N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones have been synthesized for their potential in iron chelation . The Mannich reaction has been used to prepare 4-substituted 3-hydroxy-2(1H)-pyridinones, which were further reacted to yield trisubstituted pyridinediones . Additionally, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents has led to the formation of various heterocyclic compounds, including 4H-pyrano[3,2-c]pyridines and benzylidenebis derivatives .

Molecular Structure Analysis

The molecular structure of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives has been studied using techniques such as X-ray crystallography. These studies have revealed the importance of hydrogen bonding in the solubility and stability of these compounds . The crystal structures of the ligands and their iron(III) complexes have been presented, providing insights into their chelating properties .

Chemical Reactions Analysis

The chemical reactivity of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives includes their ability to form complexes with iron(III), which is crucial for their role as iron chelators . The reactions with various nucleophiles have also been explored, leading to the synthesis of a wide range of heterocyclic compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physicochemical properties of 3-hydroxy-2-methyl-4(1H)-pyridinone derivatives, such as pKa values, stability constants of iron(III) complexes, and distribution coefficients, have been determined and reported. These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents . The lipophilicity of these compounds has been modified to enhance their chelating abilities and pharmacological profiles .

科学的研究の応用

鉄キレート療法

3-ヒドロキシ-2-メチル-4(1H)-ピリジン-1-オンは、デフェリプロンとしても知られています . これはヒドロキシケトン誘導体であり、鉄キレーターとして使用されます . これは、現在のキレート療法が不十分な場合、重症のサラセミア患者における鉄過剰の治療に使用されます .

細菌殺傷アッセイ

3-ヒドロキシ-1,2-ジメチル-4(1H)-ピリジン-1-オン (OH-ピリドン) は、細菌殺傷アッセイで使用できます . この用途は、さまざまな物質が細菌の生存能力に与える影響を研究するための微生物学分野で特に役立ちます .

細胞毒性研究

この化合物は、ヒドロキシケトンキレート剤として使用されており、ヒト口腔正常細胞および腫瘍細胞株に対する細胞毒性作用が評価されています . これは、がん研究および創薬において有用です .

ウラニル塩との錯体形成

これは、水性酸性溶液中でウラニル塩 [UO2(NO3)2] と反応して、単核錯体 ([UO2(dpp)(Hdpp)2(H2O)]ClO4) を生成します . これらの錯体の構造と幾何学を調べるために、X線研究が行われています .

バイオディーゼル生産

バイオディーゼル生産では、1-ブチル-3-メチルイミダゾリウムテトラクロロインジウム ([BMIM][lnCl4]) IL を、スズ系触媒 [Sn(3-ヒドロキシ-2-メチル-4-ピロン)2(H2O)2] の存在下、大豆油のメタノール分解によるバイオディーゼルの反応媒体として使用し、バイオディーゼル収率 83% を得ました

Safety and Hazards

将来の方向性

3-hydroxy-2-methyl-4(1H)-pyridinone has potential applications in various fields. For instance, it has been used as a chelating agent for the treatment of iron overload and related disorders . Furthermore, it has been suggested that this compound could be a candidate for narrow band gap semiconductors .

作用機序

Target of Action

3-Hydroxy-2-methyl-4(1H)-pyridinone, also known as Maltol, is a natural compound It has been found to exhibit cytotoxic activity against certain cancer cells .

Mode of Action

It is known to interact with its targets, possibly leading to cytotoxic effects

Biochemical Pathways

It is known that certain lipidic metabolites are synthesized through discrete biochemical pathways involving the condensation of anthranilate with β-keto-fatty acids, which are the direct precursors of alkyl-quinolones (aqs) . AQs are hydrophobic molecules, some of which are exclusively packaged in the outer membrane vesicles (OMVs) of certain bacteria .

Result of Action

It has been found to exhibit cytotoxic activity against certain cancer cells , indicating that it may induce cell death or inhibit cell proliferation in these cells.

Action Environment

It is known that the compound is a natural product found in various sources , suggesting that it may be stable in a variety of environmental conditions.

特性

IUPAC Name |

3-hydroxy-2-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-6(9)5(8)2-3-7-4/h2-3,9H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOPIJQQMRLUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878905 | |

| Record name | 4-Pyridinone,3-OH-2-Me | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17184-19-9 | |

| Record name | 17184-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

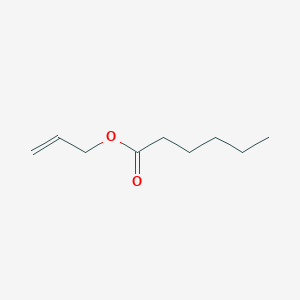

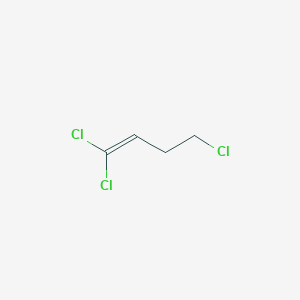

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

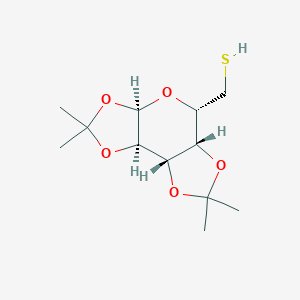

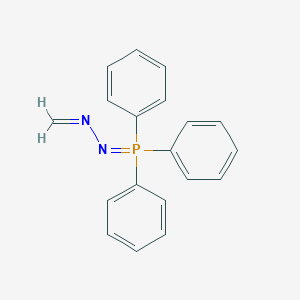

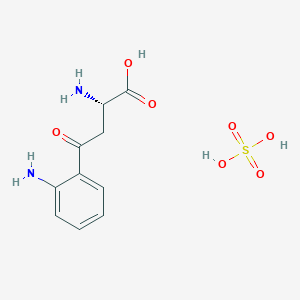

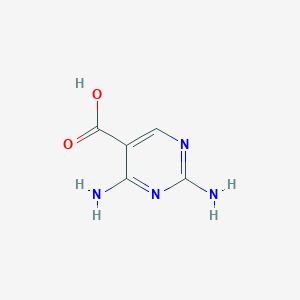

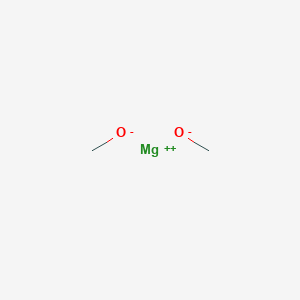

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)